![molecular formula C19H26N2O2S B5049379 N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide
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Overview
Description
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is a chemical compound that belongs to the class of amides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide involves the activation of the endocannabinoid system. This compound acts as an agonist of the cannabinoid receptor type 2 (CB2), which is predominantly expressed in immune cells. Activation of CB2 receptors by N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in the attenuation of pain and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. This compound has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has shown promise as a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is its potent analgesic and anti-inflammatory effects. This makes it a valuable tool compound for studying the role of the endocannabinoid system in pain and inflammation. Additionally, the compound's ability to modulate the immune response makes it a potential candidate for the treatment of autoimmune diseases. However, one of the limitations of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide is its complex synthesis method, which can be challenging to optimize for high yields.
Future Directions
There are several future directions for the research on N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further preclinical studies are needed to explore the therapeutic potential of this compound for the treatment of autoimmune diseases. Another future direction is the investigation of the compound's potential as a tool compound for studying the role of the endocannabinoid system in anxiety and depression. Finally, the development of more selective CB2 receptor agonists based on the structure of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide could lead to the development of novel therapeutics for pain and inflammation.
Synthesis Methods
The synthesis of N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide involves the reaction of 4-(methylthio)benzoyl chloride with cyclopropylamine in the presence of a base. The resulting intermediate is then reacted with 3-(4-piperidinyl)propanoic acid to obtain the final product. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields.
Scientific Research Applications
N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects. Additionally, this compound has shown promise as a potential treatment for anxiety and depression. The scientific research application of this compound also includes its use as a tool compound for studying the role of the endocannabinoid system in pain and inflammation.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-24-17-7-3-15(4-8-17)19(23)21-12-10-14(11-13-21)2-9-18(22)20-16-5-6-16/h3-4,7-8,14,16H,2,5-6,9-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNFCGLDZCRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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